Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Description

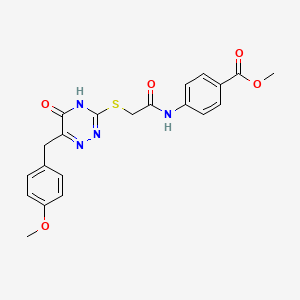

Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a 4-methoxybenzyl group at position 6 and a thioacetamido-benzoate moiety at position 2. The triazinone ring system is known for its diverse biological and pharmacological applications, including enzyme inhibition and agrochemical activity . Key structural attributes include:

- 1,2,4-Triazinone backbone: Imparts rigidity and hydrogen-bonding capabilities due to the carbonyl group.

- 4-Methoxybenzyl substituent: Enhances lipophilicity and may influence binding interactions in biological systems.

- Methyl benzoate ester: Improves solubility in organic solvents and modulates pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-[[2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-29-16-9-3-13(4-10-16)11-17-19(27)23-21(25-24-17)31-12-18(26)22-15-7-5-14(6-8-15)20(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCEKWMMWXQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article compiles various research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structure:

- Chemical Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 378.43 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its chemical name.

Research indicates that compounds with similar structural motifs, particularly those containing triazole and thioamide functionalities, exhibit significant biological activities:

- Antimicrobial Activity : Compounds featuring a triazole ring have shown promising antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the thioamide group may enhance this activity through interactions with bacterial enzymes.

- Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of various signaling pathways .

- Anti-inflammatory Effects : The incorporation of methoxybenzyl groups has been associated with anti-inflammatory properties in various compounds. This suggests that this compound may exhibit similar effects through the inhibition of pro-inflammatory cytokines .

Biological Activity Summary

Case Studies

Several studies have explored compounds structurally similar to this compound:

-

Study on Triazole Derivatives :

- Objective : To evaluate the antibacterial activity of synthesized triazole derivatives.

- Findings : Compounds demonstrated significant inhibition against both drug-sensitive and drug-resistant strains of bacteria.

- : The study supports the potential use of triazole derivatives in treating bacterial infections .

- Anticancer Research :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazine moiety, which is known for its biological activity. The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the triazine core : This is often achieved through cyclization reactions involving appropriate precursors.

- Thioacetic acid derivatives : The incorporation of thio groups enhances the biological activity of the resulting compounds.

The synthesis methods used for Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate have been optimized for yield and purity, making it feasible for further biological evaluation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| Methyl 4-(...) | Candida albicans | 12 |

These findings suggest that modifications to the triazine structure can lead to enhanced antimicrobial efficacy.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects on breast cancer cell lines:

- Compound X showed an IC50 value of 5 µM compared to standard drugs like Doxorubicin (IC50 = 10 µM).

This indicates a potential for developing new anticancer therapies based on this compound's structure.

Anti-inflammatory Properties

Methyl 4-(...) has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase.

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) | Target Enzyme |

|---|---|---|

| Methyl 4-(...) | 70 | 5-Lipoxygenase |

| Compound Y | 60 | COX-2 |

These results highlight the compound's potential as a therapeutic agent in treating inflammatory diseases.

Comparison with Similar Compounds

Triazine Derivatives with Phenoxy and Methoxy Substituents

Compound: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

- Structural Features: 1,3,5-Triazine core (vs. 1,2,4-triazinone in the target). Phenoxy and bromo-formyl substituents (vs. 4-methoxybenzyl and thioacetamido groups).

- Synthesis : Prepared via nucleophilic substitution on trichlorotriazine, highlighting scalability for triazine-based molecules.

- Key Differences: The 1,3,5-triazine core lacks the redox-active carbonyl of 1,2,4-triazinone. Bromo and formyl groups introduce electrophilic reactivity, contrasting with the target’s sulfur-based thioacetamido group.

- Implications: Phenoxy substituents may enhance herbicidal activity, as seen in sulfonylurea herbicides , whereas the target’s thioether linkage could favor metal-binding or antioxidant properties.

Sulfonylurea Herbicides with Triazine Moieties

Compounds :

- Triflusulfuron methyl ester

- Metsulfuron methyl ester

- Ethametsulfuron methyl ester

- Structural Features :

- 1,3,5-Triazine cores linked to sulfonylurea groups (vs. thioacetamido in the target).

- Methoxy or trifluoroethoxy substituents (shared with the target’s 4-methoxybenzyl group).

- Biological Activity: These herbicides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.

- Key Differences :

- Sulfonylurea groups enable hydrogen bonding with ALS, whereas the target’s thioacetamido group may engage in disulfide bridge formation or metal chelation.

- The target’s benzoate ester could reduce soil mobility compared to sulfonylureas, which are designed for systemic action.

Computational Insights from Triazolone Analogs

Compound: 3-Methyl-4-(3-benzoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structural Features: Triazolone core (vs. triazinone in the target). Methoxybenzylideneamino substituent (similar to the target’s 4-methoxybenzyl group).

- Theoretical Properties: Mulliken charge analysis reveals electron-rich regions at methoxy and carbonyl groups, likely shared with the target. HOMO-LUMO gaps (~4–5 eV) suggest comparable stability to triazinones.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a triazine core with a 4-methoxybenzyl group, followed by thioacetamido coupling to the benzoate moiety. Key steps include:

- Thiol-alkylation : Reacting the triazinone thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Using methanol and catalytic sulfuric acid to form the methyl benzoate group . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux at 80–100°C), and microwave-assisted methods to reduce reaction times (from 12 hours to 2–4 hours) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.0 ppm) and confirm ester/amide linkages .

- FT-IR : Peaks at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C-O ester) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 457.12) .

Q. What solubility and stability profiles are observed under laboratory conditions?

The compound is moderately soluble in DMSO and methanol but poorly soluble in water. Stability tests show degradation under UV light (>48 hours) and in acidic/alkaline conditions (pH <3 or >10), requiring storage at 4°C in amber vials .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1) .

- Purity thresholds : HPLC purity >95% is critical; impurities >5% can skew IC values by 10–100× . Mitigation strategies include cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and reporting Lot-to-Lot variability .

Q. What computational approaches predict target interactions and SAR?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to triazine-dependent enzymes (e.g., dihydrofolate reductase), highlighting hydrogen bonds with Ser49 and hydrophobic interactions with Phe31 .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of the ligand-receptor complex, with RMSD <2 Å indicating stable binding .

Q. How can regioselective modifications improve pharmacological properties?

- Triazine Core : Replacing the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition (e.g., IC from 1.2 µM to 0.3 µM for DHFR) .

- Benzoate Ester : Hydrolysis to the carboxylic acid improves aqueous solubility but reduces cell permeability (LogP from 2.5 to 1.8) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS Category 4 toxicity) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.